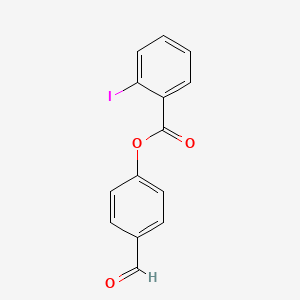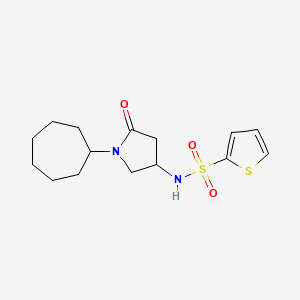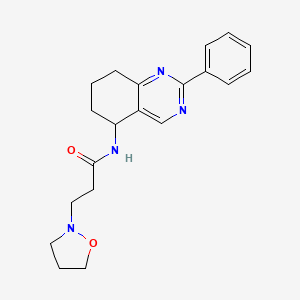![molecular formula C18H16N6O2 B6080233 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as DHBE, is a chemical compound that has been studied for its potential as an anticancer agent. DHBE belongs to the family of hydrazones, which are organic compounds that contain the -NNH- functional group.
作用机制
The mechanism of action of 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to modulate the expression of various genes that are involved in cancer cell growth and survival.
实验室实验的优点和局限性
One advantage of using 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is that it has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of using 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
未来方向
There are several future directions for research on 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that are targeted by 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. Another direction is to optimize its efficacy and minimize potential side effects through the development of novel drug delivery systems. Additionally, future studies could investigate the potential of 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in combination with other anticancer agents to enhance its efficacy.
合成方法
2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzaldehyde with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been the subject of numerous scientific studies due to its potential as an anticancer agent. In vitro studies have shown that 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-10-3-6-14-13(7-10)16-17(20-14)21-18(24-22-16)23-19-9-11-4-5-12(25)8-15(11)26/h3-9,25-26H,2H2,1H3,(H2,20,21,23,24)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZJENFLNKIQJL-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![N-methyl-3-(2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6080166.png)
![2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6080179.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)

![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)


![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)